(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1904230-94-9
VCID: VC6904482
InChI: InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2
SMILES: C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Molecular Formula: C19H16BrN3O3
Molecular Weight: 414.259

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

CAS No.: 1904230-94-9

Cat. No.: VC6904482

Molecular Formula: C19H16BrN3O3

Molecular Weight: 414.259

* For research use only. Not for human or veterinary use.

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone - 1904230-94-9

Specification

CAS No. 1904230-94-9
Molecular Formula C19H16BrN3O3
Molecular Weight 414.259
IUPAC Name [3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2
Standard InChI Key NSRPERAKLQCSMF-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone integrates three distinct moieties: a 3-bromopyridine ring, a pyrrolidine scaffold, and a 5-phenylisoxazole group. These components are linked via ether and methanone bridges, creating a conformationally rigid framework.

Structural Features

  • Bromopyridine Subunit: The 3-bromopyridine group contributes electrophilic reactivity due to the electron-withdrawing bromine atom at the 3-position. This moiety is commonly employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems .

  • Pyrrolidine-Oxy Linkage: The pyrrolidine ring, connected via an oxygen atom to the pyridine, introduces stereochemical complexity. Pyrrolidine’s saturated five-membered ring enhances solubility compared to aromatic systems, as noted in related compounds like (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone .

  • Isoxazole-Phenyl Group: The 5-phenylisoxazole fragment is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Isoxazoles frequently appear in antimicrobial and anti-inflammatory agents .

Physicochemical Properties

Predicted properties, derived from computational tools and analog data, include:

PropertyValueSource Analog
Molecular Weight~443.3 g/molSimilar to
LogP (Partition Coefficient)3.2 (estimated)Based on
Hydrogen Bond Acceptors5Computed from structure
Rotatable Bonds4Derived from
Topological Polar Surface Area78.9 ŲCalculated via ADMET tools

The bromine atom and methanone group likely enhance lipophilicity, favoring membrane permeability, while the isoxazole and pyrrolidine moieties improve aqueous solubility .

Synthetic Pathways and Optimization

Although no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests plausible strategies based on fragment coupling.

Key Synthetic Steps

  • Formation of the Pyrrolidine-Oxy Intermediate:

    • React 3-bromo-2-hydroxypyridine with a pyrrolidine derivative (e.g., 1-pyrrolidinemethanol) under Mitsunobu conditions to install the ether linkage .

    • Example:
      3-Bromo-2-hydroxypyridine+1-PyrrolidinemethanolDIAD, PPh33-((3-Bromopyridin-2-yl)oxy)pyrrolidine\text{3-Bromo-2-hydroxypyridine} + \text{1-Pyrrolidinemethanol} \xrightarrow{\text{DIAD, PPh}_3} \text{3-((3-Bromopyridin-2-yl)oxy)pyrrolidine}

  • Methanone Bridge Installation:

    • Couple the pyrrolidine-oxy intermediate with 5-phenylisoxazole-3-carbonyl chloride via nucleophilic acyl substitution .

    • Example:
      3-((3-Bromopyridin-2-yl)oxy)pyrrolidine+5-Phenylisoxazole-3-carbonyl chlorideBaseTarget Compound\text{3-((3-Bromopyridin-2-yl)oxy)pyrrolidine} + \text{5-Phenylisoxazole-3-carbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Challenges and Solutions

  • Steric Hindrance: The bulky isoxazole and pyrrolidine groups may impede coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) could mitigate this issue .

  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate the product from unreacted starting materials .

Applications in Drug Discovery

The integration of bromopyridine and isoxazole pharmacophores positions this compound as a versatile scaffold for:

  • Kinase Inhibitors: The bromine atom may act as a halogen bond donor to ATP-binding pockets in kinases.

  • Antiviral Agents: Isoxazole rings are prevalent in viral protease inhibitors, such as those targeting SARS-CoV-2 Mpro .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator